![molecular formula C11H13N3 B1465141 [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine CAS No. 1178272-15-5](/img/structure/B1465141.png)
[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine
概要
説明
“[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine” is a chemical compound with a molecular weight of 187.24 . It is also known as “(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine” and is typically stored at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies . One common method involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a phenyl ring via a methanamine group . The InChI code for this compound is "1S/C11H13N3/c1-14-8-10(7-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3" .科学的研究の応用
Ambient-Temperature Synthesis
A novel synthesis method for related compounds, specifically involving pyrazolyl and pyridinyl groups, was developed at ambient temperatures. This approach utilizes condensation reactions between specific amines and aldehydes in methanol, highlighting an efficient synthesis route with high yields and straightforward procedures. Such methods are significant for the development of chemical entities with potential pharmacological applications (Becerra, Cobo, & Castillo, 2021).
Alzheimer's Disease Treatment
Derivatives of pyrazole have been synthesized and tested for their ability to inhibit acetylcholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's disease. Certain derivatives showed potent inhibitory activity, suggesting a potential for therapeutic application in treating neurodegenerative diseases (Kumar et al., 2013).
Coordination Chemistry and Polymerization
Research into pyrazolylmethanamine derivatives has extended into coordination chemistry, producing novel cobalt(II) complexes. These studies reveal how variations in the substitution group affect complex geometry and polymerization activities, offering insights into material science and catalysis (Choi et al., 2015).
Antimicrobial Activity
Compounds incorporating the pyrazole moiety have been evaluated for their antimicrobial properties. Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
Synthesis and Characterization of Pyrazole Derivatives
The synthesis of 3-phenyl-1H-pyrazole derivatives has been optimized, producing compounds that serve as intermediates for biologically active molecules. This research underlines the importance of pyrazole derivatives in medicinal chemistry, especially in cancer therapy (Liu, Xu, & Xiong, 2017).
Safety and Hazards
将来の方向性
Pyrazole derivatives, including “[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further, particularly in the field of medicinal chemistry where pyrazole derivatives are known to exhibit various biological activities .
作用機序
Target of Action
Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) and the colony stimulating factor-1 receptor (csf-1r) . These enzymes play crucial roles in biological processes including metabolism, aging, and immune response .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes, thereby modulating the associated biological processes .
Biochemical Pathways
If the compound interacts with nampt and csf-1r as suggested, it could potentially influence the nad+ salvage pathway and immune response regulation .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory and analgesic activities , and to inhibit colony formation in certain cell lines .
生化学分析
Biochemical Properties
[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzymes, altering their catalytic activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. By interacting with key signaling molecules, this compound can alter the downstream effects of these pathways, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors or enzymes, inhibiting their activity and preventing the progression of certain biochemical pathways. Additionally, this compound can activate transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth, differentiation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with varying dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments. The distribution of this compound can influence its efficacy and toxicity, as well as its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
[2-(1-methylpyrazol-4-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-10(7-13-14)11-5-3-2-4-9(11)6-12/h2-5,7-8H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHNYBIVNRFWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


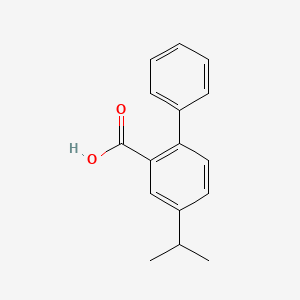
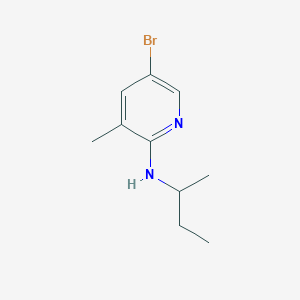
![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/new.no-structure.jpg)
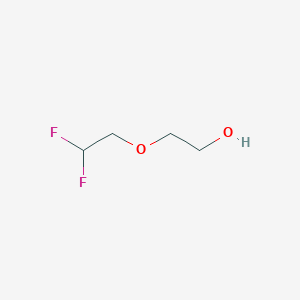
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)
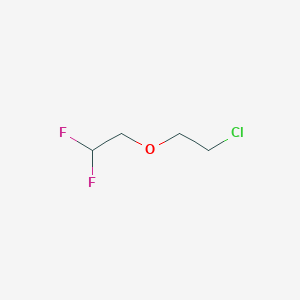
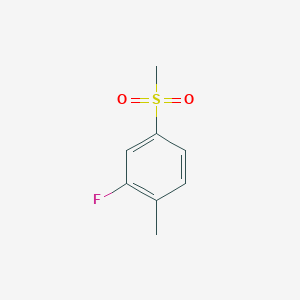
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)




